

(S)-2-(Methoxymethyl)morpholine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-2-(Methoxymethyl)morpholine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **(S)-2-(Methoxymethyl)morpholine hydrochloride**. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this morpholine derivative.

Core Chemical Properties

(S)-2-(Methoxymethyl)morpholine hydrochloride is a white crystalline powder.^[1] Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	141196-38-5	[1]
Molecular Formula	C6H14ClNO2	[2]
Molecular Weight	167.63 g/mol	
Appearance	White crystalline powder	[1]
Purity	>95%	[2]
Storage	Room temperature, sealed	[1]

Synthesis and Experimental Protocols

The synthesis of the free base, (S)-2-(Methoxymethyl)morpholine, can be adapted from the protocol for its (R)-enantiomer. The subsequent conversion to the hydrochloride salt is a standard procedure for amines.

Synthesis of (S)-2-(Methoxymethyl)morpholine

A detailed protocol for the synthesis of the analogous (R)-enantiomer provides a reliable method. The synthesis of the (S)-enantiomer would follow the same procedure, starting with (S)-(-)-glycidyl methyl ether.

Experimental Protocol:

- A solution of (S)-(-)-glycidyl methyl ether (1.0 eq) in methanol is added dropwise to a solution of 2-aminoethanesulfonic acid (5.0 eq) in 40% aqueous sodium hydroxide at 50°C.
- After stirring for 75 minutes, additional 40% aqueous sodium hydroxide is added, and the reaction mixture is stirred for 20 hours at 50°C.
- The solution is then cooled to room temperature and diluted with water.
- The aqueous phase is extracted three times with ethyl acetate.
- The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield (S)-2-(Methoxymethyl)morpholine as a colorless oil.

Formation of (S)-2-(Methoxymethyl)morpholine Hydrochloride

The hydrochloride salt is formed by treating the free amine with hydrochloric acid.^[3] This process enhances the compound's stability and water solubility, which is often advantageous for pharmaceutical applications.

Experimental Protocol:

- Dissolve the purified (S)-2-(Methoxymethyl)morpholine in a suitable organic solvent such as diethyl ether or isopropanol.
- Add a solution of anhydrous HCl in the chosen solvent dropwise with stirring until the pH is neutral.
- If precipitation does not occur spontaneously, it can be induced by adding a less polar solvent like hexane or by cooling the solution.
- The resulting precipitate, **(S)-2-(Methoxymethyl)morpholine hydrochloride**, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data

While specific spectra for **(S)-2-(Methoxymethyl)morpholine hydrochloride** are not readily available in the public domain, typical spectral characteristics for morpholine derivatives can be inferred.

¹H NMR Spectroscopy

The proton NMR spectrum of the free base, (R)-2-(Methoxymethyl)morpholine, has been reported. The chemical shifts for the (S)-enantiomer are expected to be identical. For the hydrochloride salt, shifts of protons near the protonated nitrogen will be deshielded.

Reported ^1H NMR data for (R)-2-(Methoxymethyl)morpholine (500 MHz, $(\text{CD}_3)_2\text{CO}$): δ 2.47 (1H, dd, $J = 10.4, 1.9$ Hz), 2.70-2.72 (1H, m), 2.84 (1H, dd, $J = 11.9, 2.2$ Hz), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, $J = 11.0, 2.5$ Hz).

Infrared (IR) Spectroscopy

The IR spectrum of a morpholine hydrochloride salt will exhibit characteristic peaks. These include N-H stretching vibrations for the protonated amine, C-H stretching of the alkyl and methoxy groups, and C-O-C stretching of the ether linkages.

Mass Spectrometry

The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns of morpholine derivatives often involve cleavage of the morpholine ring and loss of substituents.

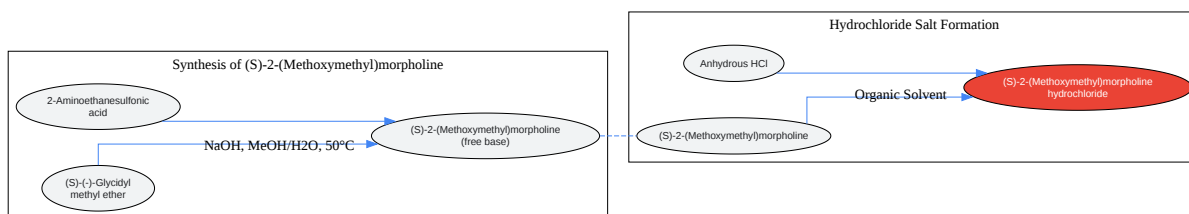
Biological Activity and Potential Applications

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^{[4][5]} Morpholine derivatives have a wide range of pharmacological activities, including applications in the treatment of central nervous system disorders, cancer, and inflammatory conditions.^{[6][7]}

The introduction of a methoxymethyl group at the 2-position of the morpholine ring, along with the specific (S)-stereochemistry, can significantly influence the compound's biological activity and pharmacokinetic properties. While specific biological data for **(S)-2-(Methoxymethyl)morpholine hydrochloride** is not publicly available, its structural similarity to other biologically active morpholines suggests its potential as a building block in the development of novel therapeutic agents.

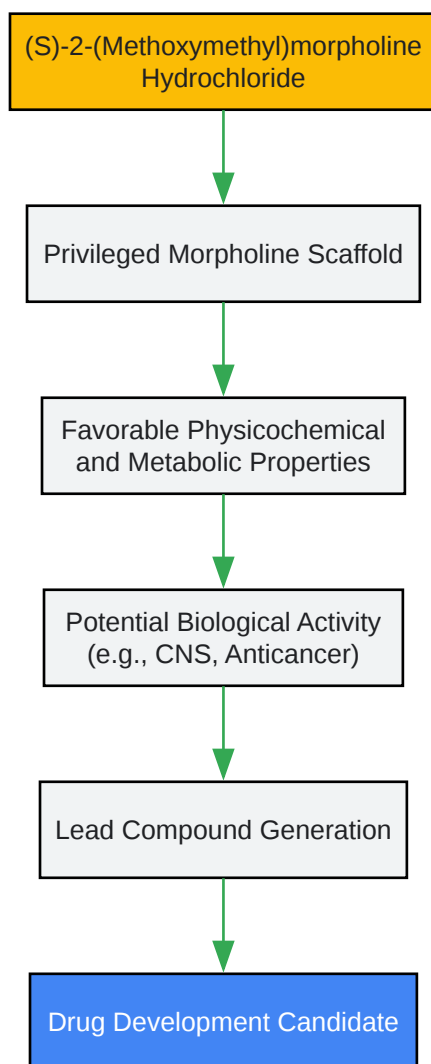
Experimental and Logical Diagrams

To visualize the synthesis and potential applications of this compound, the following diagrams are provided.



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Caption: Synthetic workflow for **(S)-2-(Methoxymethyl)morpholine hydrochloride**.



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Caption: Logic diagram for the utility of the compound in drug development.

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